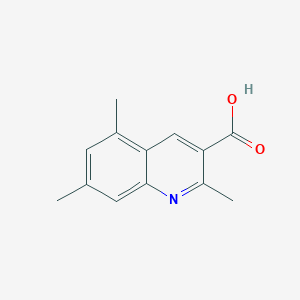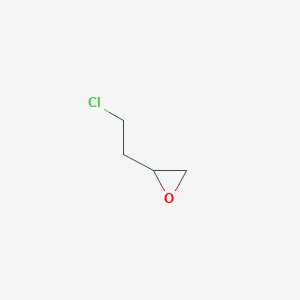
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol is a chemical compound that features a piperidine ring, a pyridine ring, and a phenylmethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol typically involves multi-step organic reactions. One common route includes the formation of the piperidine and pyridine rings, followed by their coupling with the phenylmethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high throughput and reproducibility.
化学反应分析
Types of Reactions
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce a fully saturated piperidine ring.
科学研究应用
Chemistry
In chemistry, (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
[2-(Piperidin-1-yl)methyl]pyridine: Similar structure but lacks the phenylmethanol group.
[3-(Piperidin-1-yl)pyridin-2-yl]methanol: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
The uniqueness of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
956593-39-8 |
|---|---|
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
[3-[6-(piperidin-1-ylmethyl)pyridin-2-yl]oxyphenyl]methanol |
InChI |
InChI=1S/C18H22N2O2/c21-14-15-6-4-8-17(12-15)22-18-9-5-7-16(19-18)13-20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11,13-14H2 |
InChI 键 |
IWDMINVLRSOZFJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=NC(=CC=C2)OC3=CC=CC(=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B8271158.png)













